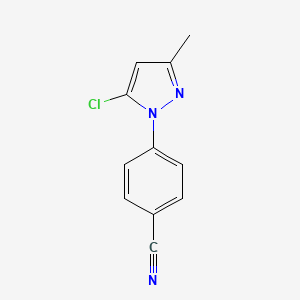

4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile

CAS No.: 1423029-19-9

Cat. No.: VC3001282

Molecular Formula: C11H8ClN3

Molecular Weight: 217.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423029-19-9 |

|---|---|

| Molecular Formula | C11H8ClN3 |

| Molecular Weight | 217.65 g/mol |

| IUPAC Name | 4-(5-chloro-3-methylpyrazol-1-yl)benzonitrile |

| Standard InChI | InChI=1S/C11H8ClN3/c1-8-6-11(12)15(14-8)10-4-2-9(7-13)3-5-10/h2-6H,1H3 |

| Standard InChI Key | TWJYQPGOHHDPKU-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)C#N |

| Canonical SMILES | CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)C#N |

Introduction

Chemical Structure and Properties

Molecular Structure

4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile features a substituted pyrazole ring with a chlorine atom at the 5-position and a methyl group at the 3-position. This pyrazole ring is connected via an N-aryl linkage to a benzonitrile group. The structure combines several pharmacologically relevant features including:

-

A pyrazole heterocycle (five-membered ring with two adjacent nitrogen atoms)

-

A chlorine substituent (electron-withdrawing, lipophilic)

-

A methyl group (electron-donating)

-

A nitrile functional group (electron-withdrawing, hydrogen bond acceptor)

Physicochemical Properties

Based on analysis of similar compounds, the following physicochemical properties can be estimated:

Synthesis Methods

Suzuki Coupling Approach

A potential synthetic route might involve Suzuki coupling between a boronic acid derivative of pyrazole and a brominated benzonitrile, similar to the approach mentioned for related compounds: "This process comprises reacting 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (I) with 4-bromo-2-chlorobenzonitrile (II) in a Suzuki reaction" .

Cyclization Approach

Another approach might involve the synthesis of substituted pyrazoles from 1,3-diketones and hydrazines, followed by N-arylation with an appropriate benzonitrile derivative. This is analogous to methods described for similar pyrazole derivatives: "Substituted acetophenones upon reaction with diethyl oxalate and potassium t-butoxide in tetrahydrofuran (THF) at 0 °C to room temperature gave ethyl 2,4-dioxo-4-arylbutanoates. 1,3-Diketoester compounds upon reaction with phenylhydrazine in ethanol gave ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates" .

Reaction Conditions and Considerations

| Synthetic Step | Reagents | Conditions | Expected Yield | Purification Method |

|---|---|---|---|---|

| Pyrazole Formation | Hydrazine derivative, 1,3-diketone | Ethanol, reflux, 2-4h | 65-80% | Recrystallization |

| N-Arylation | 4-fluorobenzonitrile, base | DMF, 80-120°C, 6-12h | 60-75% | Column chromatography |

| Chlorination | N-chlorosuccinimide (NCS) | DCM, 0-25°C, 2-4h | 70-85% | Recrystallization |

Analytical Characterization

Spectroscopic Data

Based on similar pyrazole-benzonitrile compounds, the following spectroscopic characteristics might be expected:

¹H NMR Spectroscopy

Expected signals would include:

-

A singlet at approximately δ 2.2-2.4 ppm for the methyl group at the 3-position of the pyrazole

-

A singlet at approximately δ 6.2-6.4 ppm for the pyrazole C4 proton

-

Two sets of doublets at approximately δ 7.7-7.9 ppm and δ 7.3-7.5 ppm for the benzene ring protons in an AA'BB' system

This is consistent with patterns observed in similar compounds: "1H NMR spectrum revealed two singlets in the aromatic region at δ 7.17 and 7.42 assigned to the pyrazole C4 and thiazole C5 protons, respectively" .

¹³C NMR Spectroscopy

Expected signals would include:

-

A peak at approximately δ 13-15 ppm for the methyl carbon

-

Signals in the range of δ 105-115 ppm for the pyrazole carbons

-

A peak at approximately δ 118-120 ppm for the nitrile carbon

-

Multiple aromatic carbon signals between δ 125-140 ppm

IR Spectroscopy

Characteristic absorption bands would likely include:

-

A strong band at approximately 2220-2240 cm⁻¹ for the C≡N stretching vibration

-

Multiple bands between 1400-1600 cm⁻¹ for C=C and C=N stretching of the pyrazole and aromatic rings

-

C-Cl stretching vibration at approximately 700-800 cm⁻¹

Mass Spectrometry

Mass spectrometry would likely show:

-

Molecular ion peak at m/z 217 [M]⁺

-

A distinctive isotope pattern due to the presence of chlorine (M+2 peak at approximately 35% of the intensity of the molecular ion)

-

Fragment ions corresponding to the loss of Cl (m/z 182) and CN (m/z 192)

| Structural Element | Potential Biological Impact |

|---|---|

| Pyrazole Ring | Core scaffold recognized by many biological targets |

| Chlorine Substituent | Enhances lipophilicity and membrane permeability |

| Methyl Group | Affects electronic distribution and binding pocket fit |

| Nitrile Group | Potential hydrogen bond acceptor for target binding |

| N-aryl Linkage | Affects molecular conformation and binding orientation |

Synthesis Challenges and Optimization

Regioselectivity Considerations

Synthesizing pyrazoles often presents regioselectivity challenges, particularly in controlling which nitrogen of the pyrazole ring participates in N-arylation. This might require careful selection of reaction conditions and protecting group strategies.

Purification Techniques

Based on methods described for similar compounds, purification might involve:

-

Recrystallization from appropriate solvent systems

-

Column chromatography using silica gel

-

Preparative HPLC for high-purity requirements

As described in the synthesis of similar compounds: "After the reaction (TLC) was completed, the product was filtered and washed with ethanol" .

Comparative Analysis with Related Compounds

Structural Comparison

Functional Comparison

-

Electronic effects of substituents

-

Molecular conformation

-

Lipophilicity and pharmacokinetic properties

-

Target binding affinity and selectivity

Current Research Gaps and Future Directions

Research Needs

Further research on 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile should focus on:

-

Optimized synthesis procedures with improved yields

-

Comprehensive biological screening

-

Crystal structure determination

-

Structure-activity relationship studies

-

Development of functionalized derivatives with enhanced properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume